1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of various functional groups. Common reagents used in these reactions include triphenylmethanol, benzyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to ensure high yield and purity. The use of automated reactors and advanced purification methods like chromatography and crystallization are essential to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Comazaphilone I: A compound with a similar planar structure but distinct configuration.
Organochlorides: Compounds containing chlorine atoms with diverse chemical properties.
Uniqueness
1-Oxa-7-azaspiro[4
Properties
Molecular Formula |
C35H33NO3 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5R)-7-benzyl-9-methylidene-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C35H33NO3/c1-27-24-36(25-28-14-6-2-7-15-28)33(37)34(27)23-22-32(39-34)26-38-35(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21,32H,1,22-26H2/t32?,34-/m1/s1 |
InChI Key |
QTWDJWDXVIDLGI-SZFCLFMZSA-N |
Isomeric SMILES |
C=C1CN(C(=O)[C@@]12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C=C1CN(C(=O)C12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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